PARP-1 Enzyme Inhibition: 8-Chloroquinazolin-4-OL vs. Unsubstituted Quinazolin-4(3H)-one Scaffold
8-Chloroquinazolin-4-OL (Compound 18) inhibits PARP-1 with an IC₅₀ of 5.65 μM, as reported in the original SAR optimization study by Kulkarni et al. [1]. This represents a modest but measurable improvement in potency relative to the unsubstituted parent scaffold, quinazolin-4(3H)-one, which exhibits a PARP-1 IC₅₀ of 5.75 μM under identical assay conditions [2].
| Evidence Dimension | PARP-1 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 5.65 μM |
| Comparator Or Baseline | Quinazolin-4(3H)-one: 5.75 μM |
| Quantified Difference | 0.10 μM improvement (approximately 1.8% increase in potency) |
| Conditions | In vitro enzymatic PARP-1 inhibition assay as described in Eur J Med Chem 2012, 50:264-73 |
Why This Matters
Even modest potency improvements (5.75 μM → 5.65 μM) can significantly impact hit-to-lead progression when combined with favorable physicochemical properties; researchers building SAR around the 8-position should select the 8-chloro derivative to establish the baseline for further optimization.
- [1] Kulkarni SS, Singh S, Shah JR, Low WK, Talele TT. Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors. Eur J Med Chem. 2012 Apr;50:264-73. PMID: 22365563. View Source
- [2] Kulkarni SS, Singh S, Shah JR, Low WK, Talele TT. Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors. Eur J Med Chem. 2012 Apr;50:264-73. (Quinazolin-4(3H)-one baseline data). View Source
